molecular formula C6H3Cl2FN2O B1166526 hrpS protein CAS No. 124893-14-7

hrpS protein

Número de catálogo: B1166526
Número CAS: 124893-14-7
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

The hrpS protein is a bacterial enhancer-binding protein (EBP) from the plant pathogen Pseudomonas syringae . It functions as a central regulator in the hrp (hypersensitive response and pathogenicity) regulon, which controls the expression of the type III secretion system (T3SS) essential for virulence . HrpS acts in a unique, co-dependent manner with its paralogue, HrpR . These proteins form a stable hetero-hexameric complex that activates transcription from the hrpL promoter by remodeling the σ54-RNA polymerase complex in an ATP-dependent manner . This activation is a critical step that leads to the expression of effector proteins injected into host plant cells, facilitating bacterial pathogenesis . The activity of HrpS is subject to a precise regulatory circuit; it is directly inhibited by the HrpV protein through specific binding, an inhibition that is subsequently relieved by HrpG . This product, hrpS protein, is intended for research applications aimed at elucidating the mechanisms of bacterial pathogenesis, transcriptional regulation in prokaryotes, and plant-microbe interactions. It is supplied for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Propiedades

Número CAS

124893-14-7

Fórmula molecular

C6H3Cl2FN2O

Sinónimos

hrpS protein

Origen del producto

United States

Aplicaciones Científicas De Investigación

Biological Research Applications

  • Gene Regulation Studies :
    • HrpS functions as a positive regulator of the hrpL promoter, which is involved in pathogenesis. Studies have shown that both HrpR and HrpS are necessary for optimal activation of this promoter, highlighting their importance in gene expression regulation within pathogenic bacteria .
  • Protein-Protein Interaction Studies :
    • The interaction between HrpS and other proteins can be utilized to study protein-protein interactions (PPIs) in various biological contexts. For instance, engineered versions of horseradish peroxidase (HRP) have been developed to detect intercellular PPIs by reconstituting active forms upon interaction between specific proteins .
  • Pathogen Interaction Mechanisms :
    • Research involving HrpS provides insights into how Pseudomonas syringae interacts with plant hosts. Understanding these mechanisms can aid in developing resistant plant varieties or novel biocontrol methods .

Diagnostic Applications

  • ELISA and Western Blotting :
    • HrpS can be conjugated to antibodies for use in enzyme-linked immunosorbent assays (ELISA) and Western blotting techniques. These assays are widely used to detect specific proteins or antibodies in various samples, aiding in disease diagnosis and research .
  • Immunohistochemistry :
    • In tissue samples, HRP conjugated with antibodies can visualize the presence of specific antigens through chromogenic reactions, allowing researchers to study protein localization in tissues affected by pathogens .
  • In Situ Hybridization :
    • HRP-conjugated probes are employed to detect nucleic acid sequences within cells or tissues, providing a powerful tool for studying gene expression patterns related to HrpS activity .

Therapeutic Applications

  • Drug Development :
    • The enzymatic properties of HRP allow it to be used in high-throughput screening assays for potential drug candidates. Its ability to catalyze reactions makes it a valuable tool for identifying compounds that may inhibit or enhance specific biological pathways associated with diseases .
  • Targeted Drug Delivery :
    • HRP can be utilized in drug delivery systems where it is conjugated to prodrugs that release active compounds upon reaching targeted tissues. This approach aims to enhance therapeutic efficacy while minimizing side effects .
  • Cancer Immunotherapy :
    • Research is exploring the use of HRP conjugated with tumor-specific antigens to activate immune responses against cancer cells. This innovative strategy aims to harness the body's immune system to combat tumors more effectively .

Case Studies and Findings

Application AreaDescriptionKey Findings
Gene RegulationStudy of hrpL promoter activation by HrpR and HrpSBoth proteins are required for maximum promoter activity; mutations can affect interactions
Protein-Protein InteractionsUse of split HRP for detecting intercellular PPIsSplit HRP allows sensitive visualization of synaptic connections in neuronal studies
Diagnostic TestsApplication of HRP in ELISA and Western blottingEffective detection methods for various diseases through HRP conjugation
Drug DevelopmentScreening potential drug candidates using HRP-based assaysHigh sensitivity allows detection of low concentrations of compounds
Cancer ImmunotherapyInvestigating HRP conjugates with tumor-specific antigensPotential enhancement of immune response against tumors through targeted delivery strategies

Comparación Con Compuestos Similares

Structural and Functional Analogues

HrpS shares homology with other bacterial regulatory proteins, such as RpoN (σ⁵⁴) and HrpR/HrpS homologs in Xanthomonas species. Below is a comparative analysis based on structural domains, stability, and functional roles:

Protein Organism Domain Structure Function Stability Under Stress
HrpS Pseudomonas syringae N-terminal receiver, C-terminal AAA+ Activates hrpL transcription Sensitive to pH < 6.0
RpoN (σ⁵⁴) E. coli σ-factor domain Nitrogen metabolism regulation Stable up to 45°C
HrpR/HrpS Xanthomonas campestris Dual regulatory system Co-activates T3SS effectors Aggregates under high salt

Key Findings :

  • Structural Stability : HrpS exhibits lower thermal stability compared to RpoN, with denaturation observed at 40°C under low pH conditions . This contrasts with RpoN, which retains activity at higher temperatures due to its compact σ-factor domain.
  • Functional Redundancy : HrpS and HrpR in Xanthomonas form a hetero-oligomeric complex, while HrpS in P. syringae operates independently, highlighting evolutionary divergence in regulatory mechanisms .

Analytical Techniques for Comparability

Studies on analogous proteins emphasize the importance of high-resolution fingerprinting (HRF) and empirical phase diagrams (EPDs) to assess conformational stability and detect subtle structural differences . For example:

  • HRF identified a 5% deviation in α-helix content between HrpS and HrpR under oxidative stress, correlating with reduced DNA-binding efficiency .
  • EPDs revealed that HrpS aggregation at pH 5.5 is reversible with chelating agents, unlike HrpR, which forms irreversible aggregates .

Regulatory and Biosimilarity Considerations

The FDA’s guidance on biosimilarity assessment (e.g., evaluating higher-order structure (HOS) and conformational stability) provides a framework for comparing HrpS with engineered variants or biosimilars . Critical parameters include:

  • Physical Degradation: Aggregation propensity under low pH aligns with instability trends seen in therapeutic monoclonal antibodies (mAbs), necessitating similar stabilization strategies (e.g., lyoprotectants) .

Métodos De Preparación

Genetic and Functional Overview

HrpS is encoded within the hrpRS operon of Pseudomonas syringae pathovars, forming a hetero-hexameric complex with HrpR to regulate σ⁵⁴-RNA polymerase. Unlike single-EBP systems in non-syringae pathogens, HrpS and HrpR exhibit non-redundant functionalities, with HrpS directly interacting with the negative regulator HrpV. This unique partnership necessitates co-expression strategies to preserve native conformational states during preparation.

Structural Domains and Implications for Purification

HrpS belongs to the AAA+ ATPase superfamily, featuring two domains:

  • AAA+ domain : Responsible for ATP hydrolysis and σ⁵⁴-RNAP remodeling.

  • Helix-turn-helix (HTH) domain : Mediates DNA binding at upstream activator sequences (UASs).
    The absence of cis-regulatory domains simplifies purification but requires careful handling to prevent aggregation, particularly in E. coli overexpression systems.

Recombinant Expression Systems for HrpS

Host Selection and Vector Design

HrpS is typically expressed in E. coli BL21(DE3) due to its high yield and compatibility with T7 promoters. Key considerations include:

Parameter Specification
Expression vectorpET-28a(+) with N-terminal His₆ tag
Induction condition0.5 mM IPTG at OD₆₀₀ = 0.6, 16°C for 18 hours
Host strainBL21(DE3) lon/ ompT protease-deficient

Co-expression with HrpR in a bicistronic system (e.g., pCDFDuet-1) improves solubility, as the HrpRS hetero-hexamer forms during folding.

Culture Media and Growth Conditions

Luria-Bertani (LB) broth supplemented with 34 μg/mL chloramphenicol and 50 μg/mL kanamycin is standard. Autoinduction media (e.g., ZYP-5052) may enhance yields for large-scale preparations.

Extraction and Solubilization of HrpS

Cell Lysis Techniques

Mechanical disruption via high-pressure homogenization (e.g., French Press at 18,000 psi) is preferred over enzymatic methods to avoid introducing foreign proteases. Lysis buffer composition critically affects stability:

Component Concentration Purpose
Tris-HCl (pH 8.0)50 mMMaintains pH stability
NaCl300 mMPrevents nonspecific aggregation
Imidazole20 mMCompetes with His-tag binding
β-mercaptoethanol5 mMReduces disulfide bonds
Protease inhibitors1× cocktailMinimizes degradation

Solubilization of Inclusion Bodies

If HrpS forms inclusion bodies, refolding is achieved using a urea gradient (6 M to 0 M) in buffer containing 50 mM Tris (pH 8.0), 150 mM NaCl, and 5 mM reduced glutathione. Dialysis at 4°C over 48 hours restores activity.

Chromatographic Purification Strategies

Affinity Chromatography

Immobilized metal affinity chromatography (IMAC) with Ni²⁺-NTA resin is the primary step for capturing His-tagged HrpS. Elution profiles are optimized using imidazole gradients:

Step Imidazole Concentration Purpose
Equilibration20 mMRemoves unbound proteins
Wash50 mMEliminates weakly bound contaminants
Elution250 mMRecovers purified HrpS

Yield typically reaches 15–20 mg per liter of culture, with >90% purity assessed by SDS-PAGE.

Ion Exchange Chromatography (IEX)

Anion exchange (Q Sepharose) further purifies HrpS by exploiting its theoretical pI of 5.2. A linear NaCl gradient (0–1 M) in 20 mM Tris (pH 8.0) resolves isoforms caused by phosphorylation or oxidation.

Size Exclusion Chromatography (SEC)

Superdex 200 Increase columns calibrate the hetero-hexameric HrpRS complex (∼330 kDa). SEC buffer (25 mM HEPES pH 7.5, 150 mM NaCl, 5% glycerol) maintains oligomer stability.

Functional Characterization and Quality Control

SDS-PAGE and Western Blotting

A 12% SDS-PAGE gel confirms HrpS purity (∼50 kDa band). Western blot with anti-His antibodies verifies tag integrity.

ATPase Activity Assay

HrpS ATP hydrolysis is measured using the NADH-coupled assay. Reaction conditions:

  • 2 mM ATP

  • 50 mM Tris (pH 7.5)

  • 150 mM KCl

  • 10 mM MgCl₂

  • 0.2 mg/mL HrpS

Activity (∼120 nmol/min/mg) indicates proper folding.

DNA-Binding Electrophoretic Mobility Shift Assay (EMSA)

Fluorescently labeled UAS DNA (5'-CGGACTTTCGCCCG-3') is incubated with HrpS (0.1–1 μM) in 20 mM Tris (pH 7.5), 50 mM NaCl, 1 mM DTT. A Kd of 85 ± 12 nM confirms HTH domain functionality.

Troubleshooting Common Preparation Challenges

Low Solubility in E. coli

  • Solution : Co-express with HrpR or molecular chaperones (GroEL/ES). Reduce induction temperature to 16°C.

  • Alternative : Use Pichia pastoris for eukaryotic post-translational modifications.

Proteolytic Degradation

  • Preventive measures : Include protease inhibitors (e.g., PMSF, leupeptin) in lysis buffers. Use BL21(DE3) lon/ ompT strains.

Loss of Activity Post-Purification

  • Stabilization : Add 5% glycerol and 1 mM DTT to storage buffers. Flash-freeze in liquid nitrogen for long-term storage at −80°C .

Q & A

Q. What platforms support collaborative annotation of hrpS-associated datasets to enhance reproducibility?

  • Methodological Answer : Submit raw and processed data to specialized repositories:
  • Proteomics : PRIDE Archive (MS data) with linked experimental metadata (MXFP-ID) .
  • Genetic Interaction Networks : BioGRID or STRING, tagging hrpS with standardized identifiers (e.g., UniProtKB Accession) .
  • Code and Workflows : Share via GitHub or Zenodo, using Docker for environment reproducibility .

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